molecular formula C10H10N4O4 B4930745 5-Morpholin-4-yl-4-nitrobenzofurazane

5-Morpholin-4-yl-4-nitrobenzofurazane

Cat. No.: B4930745
M. Wt: 250.21 g/mol
InChI Key: LGSHYUGBOWBJBI-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-4-nitrobenzofurazane is a chemical compound offered for research and development purposes. It features a benzofurazan scaffold, a structure known in scientific literature for its utility as a derivatizing agent in analytical chemistry, particularly for the detection and labeling of amines, amino acids, and thiols . The integration of a morpholino group and a nitro substituent suggests potential for modification and specific reactivity. Researchers are exploring its applications in various fields, including the development of fluorescent probes for biochemical sensing and as a precursor in the synthesis of more complex molecules for pharmaceutical testing. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or personal use. Specific data on its mechanism of action, solubility, and spectral properties should be established by the researcher prior to use.

Properties

IUPAC Name

5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c15-14(16)10-8(13-3-5-17-6-4-13)2-1-7-9(10)12-18-11-7/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHYUGBOWBJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-yl-4-nitrobenzofurazane typically involves the nitration of benzofurazane followed by the introduction of a morpholine ring. One common method involves the reaction of benzofurazane with nitric acid to introduce the nitro group. This is followed by the reaction with morpholine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-yl-4-nitrobenzofurazane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives of benzofurazane.

    Substitution: Substituted benzofurazane derivatives with various functional groups.

Scientific Research Applications

5-Morpholin-4-yl-4-nitrobenzofurazane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yl-4-nitrobenzofurazane involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The morpholine ring can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents Reactivity/Applications
5-Morpholin-4-yl-4-nitrobenzofurazane Benzofurazane 4-NO₂, 5-Morpholine Potential electrophilic agent, ligand design
4-Nitrobenzofurazane Benzofurazane 4-NO₂ Explosophores, redox-active materials
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate 1,3,5-Triazine Bromo, methoxy, formyl groups Agrochemical intermediates
5-Aminobenzofurazane Benzofurazane 5-NH₂ Fluorescent probes, coordination chemistry

Key Observations:

Core Structure Differences :

  • Benzofurazane derivatives (e.g., 4-nitrobenzofurazane) exhibit planar, electron-deficient aromatic systems, whereas triazine-based compounds (e.g., the triazine derivative in ) feature a six-membered ring with alternating nitrogen atoms, enabling diverse substitution patterns.

Substituent Effects: The morpholine group in this compound enhances solubility in polar solvents compared to non-polar substituents (e.g., bromo or methoxy groups in triazine derivatives). Nitro groups increase electrophilicity, enabling reactions such as nucleophilic aromatic substitution—contrasting with the reducible formyl group in the triazine compound .

Applications :

  • Benzofurazanes are studied for energetic materials (due to nitro groups) and medicinal chemistry (morpholine’s role in bioavailability). Triazine derivatives, like the compound in , are often intermediates in agrochemical synthesis .

Limitations of Current Evidence:

The provided materials lack direct experimental data (e.g., spectroscopic, thermodynamic) for this compound or its analogs. Structural comparisons rely on inferred trends rather than empirical results. For instance:

  • Synthetic methodologies (e.g., triazine coupling in ) suggest possible routes for benzofurazane derivatives but require adaptation.

Notes

  • The triazine derivative in illustrates substitution strategies but differs in core structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Morpholin-4-yl-4-nitrobenzofurazane, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzofurazan core. Key steps include nitration at the 4-position followed by nucleophilic substitution with morpholine. For example, nitro group introduction may require mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Morpholine substitution often employs polar aprotic solvents (e.g., DMF) with heating (60–80°C) to enhance reactivity. Reaction progress can be monitored via TLC or HPLC, and purity confirmed through recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., nitro group deshielding effects). IR spectroscopy identifies functional groups (e.g., nitro asymmetric stretch ~1520 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and ring puckering. Validation tools like PLATON ensure structural accuracy .

Q. What are the common reactivity patterns of the nitro and morpholine groups in this compound under standard reaction conditions?

  • Methodological Answer :

  • Nitro Group : Susceptible to reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) to form amines. May participate in nucleophilic aromatic substitution (SNAr) under basic conditions.
  • Morpholine : Acts as a weak base or hydrogen-bond acceptor. Its electron-rich nitrogen can engage in acid-catalyzed ring-opening reactions or serve as a directing group in metal-catalyzed couplings .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity in nitration is influenced by substituent electronic effects. Computational modeling (e.g., DFT calculations) predicts preferential nitration sites. Experimental optimization may involve steric directing groups or temperature modulation. For morpholine substitution, bulky reagents or microwave-assisted synthesis can enhance selectivity .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Use variable-temperature NMR to probe dynamic behavior. For crystallographic anomalies, re-examine data collection (e.g., twinning, disorder) using SHELXE or OLEX2. Cross-validate with spectroscopic data and Hirshfeld surface analysis .

Q. How can computational methods predict the stability and reactivity of this compound in complex reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates solvation effects and conformational changes.
  • DFT Calculations : Evaluates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity .

Q. What experimental designs are effective for studying the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolves binding modes at atomic resolution. Pre-screen via molecular docking to prioritize targets .

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